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molecular formula C10H13NO3 B1595045 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 2199-64-6

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B1595045
M. Wt: 195.21 g/mol
InChI Key: CLJUICOFPKFFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951956B2

Procedure details

3,5-Dimethyl-4-formylpyrrole-2-carboxylic acid ethyl ester (19.52 g, 100 mmol) reported in the references was suspended in ethanol (100 ml) and a 2 N sodium hydroxide aqueous solution (100 ml, 200 mmol), and then stirred for 4 hours under reflux condition. After the completion of the reaction, 200 ml of water and 100 ml of a 2 N hydrochloric acid aqueous solution were added under the ice cooled. The precipitate was collected by filtration, washed with water and diethylether, and dried at reduced pressure to afford 3,5-dimethyl-4-formylpyrrole-2-carboxylic acid (16.18 g, 97%) as a light brown solid.
Quantity
19.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:14])=[C:9]([CH:12]=[O:13])[C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+].O.Cl>C(O)C>[CH3:11][C:10]1[C:9]([CH:12]=[O:13])=[C:8]([CH3:14])[NH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
19.52 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=C(C1C)C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux condition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and diethylether
CUSTOM
Type
CUSTOM
Details
dried at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC(=C1C=O)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.18 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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